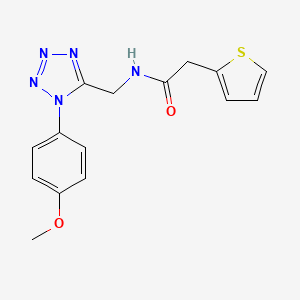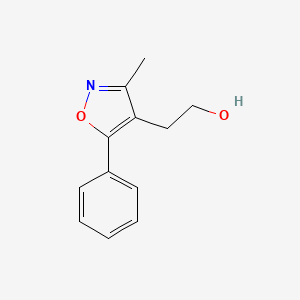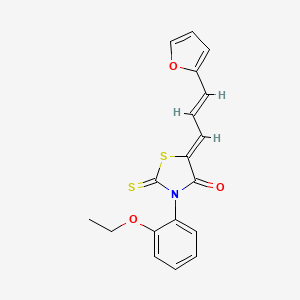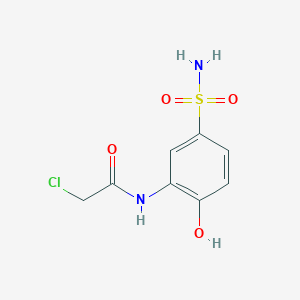
6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
- N-substituted indole derivatives, including compounds structurally related to 6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, exhibit potential anticancer activity. They have been tested against human breast cancer cell lines, showing notable effectiveness in inhibiting the topoisomerase-I enzyme, critical in cancer cell proliferation (Kumar & Sharma, 2022).
Cytotoxicity Evaluation
- Derivatives of this compound have been evaluated for cytotoxicity against a full panel of 60 human tumor cell lines. These studies provide insights into the potential utility of these compounds in cancer therapy (Gürsoy & Karalı, 2003).
HIV-1 Attachment Inhibition
- Certain indole-based derivatives, including those structurally similar to the specified compound, have been identified as potent inhibitors of HIV-1 attachment. This is particularly significant in the context of interfering with the interaction of viral gp120 with the CD4 receptor on host cells (Wang et al., 2009).
Hypotensive Agents
- The compound and its derivatives have been studied for their hypotensive activities, showing significant effects in relaxing blood vessels. These findings suggest potential applications in the treatment of hypertension (Eguchi et al., 1991).
Synthesis and Characterization
- The synthesis process of similar compounds has been explored, providing valuable information on the chemical properties and potential applications in various therapeutic areas (Tran et al., 2005).
Antimicrobial Activity
- Novel derivatives of this compound have been synthesized and characterized for their anti-inflammatory and antimicrobial activities. These properties suggest potential uses in treating infections and inflammation-related conditions (Rathod et al., 2008).
Comparison with Fluoroquinolones
- The compound's activities have been compared with fluoroquinolone-like derivatives, especially in the context of antimicrobial properties and potential dual-targeting agents against bacterial infections (Oppegard et al., 2010).
Propriétés
IUPAC Name |
6-fluoro-3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-32-16-4-2-13-10-20(25-19(13)12-16)22(30)27-8-6-15(7-9-27)28-21(29)17-11-14(24)3-5-18(17)26-23(28)31/h2-5,10-12,15,25H,6-9H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNUABXKQDBKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

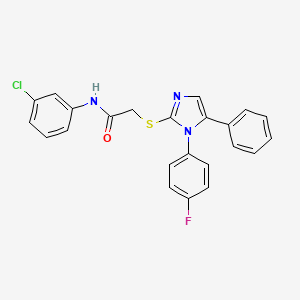
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
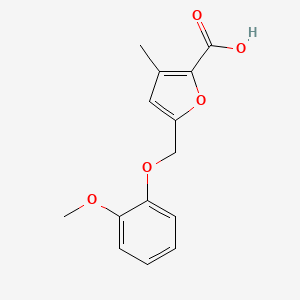
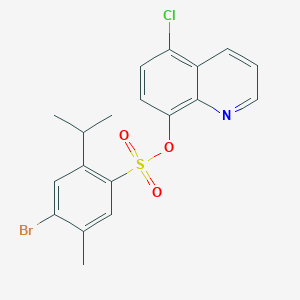
![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)
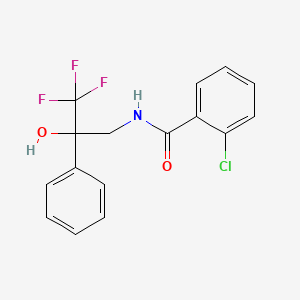
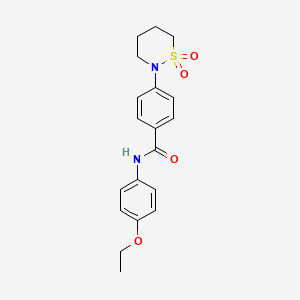
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)
